

# Phyltetralin CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phyltetralin*

Cat. No.: *B1589431*

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## An In-Depth Technical Guide to Phyltetralin

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Phyltetralin**, a lignan isolated from the medicinal plant *Phyllanthus amarus*, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of **Phyltetralin**, including its chemical properties, and focuses on its immunomodulatory and anti-inflammatory effects. Detailed experimental protocols for assessing its activity on neutrophil chemotaxis and reactive oxygen species (ROS) production are presented. Furthermore, this guide elucidates the likely signaling pathways involved in **Phyltetralin**'s mechanism of action, providing a foundation for future research and drug development endeavors.

### Chemical and Physical Properties

**Phyltetralin** is a lignan with the CAS Registry Number 123048-17-9<sup>[1][2][3][4][5]</sup>. Its molecular formula is C<sub>24</sub>H<sub>32</sub>O<sub>6</sub>, corresponding to a molecular weight of approximately 416.5 g/mol <sup>[1][4]</sup>.

Property	Value	Source
CAS Number	123048-17-9	<sup>[1][2][3][4][5]</sup>
Molecular Formula	C <sub>24</sub> H <sub>32</sub> O <sub>6</sub>	<sup>[1][2]</sup>
Molecular Weight	416.5 g/mol	<sup>[1][4]</sup>

## Biological Activity

**Phyltetralin** has demonstrated significant immunosuppressive and anti-inflammatory properties. Lignans isolated from *Phyllanthus amarus*, including **Phyltetralin**, have been shown to possess in vitro and in vivo anti-inflammatory activities. The primary biological activities of **Phyltetralin** are summarized in the table below.

Biological Activity	IC <sub>50</sub> Value	Cell Type	Source
Inhibition of Polymorphonuclear Neutrophil (PMN) Chemotaxis	4.01 $\mu$ M	Human Leukocytes	<a href="#">[2]</a> <a href="#">[3]</a>
Inhibition of Reactive Oxygen Species (ROS) Production	0.73 $\mu$ M	PMA-stimulated Neutrophils	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activity of **Phyltetralin**.

### Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This protocol describes the evaluation of **Phyltetralin**'s effect on neutrophil migration.

Objective: To determine the inhibitory effect of **Phyltetralin** on the chemotaxis of human neutrophils towards a chemoattractant.

Materials:

- **Phyltetralin**
- Ficoll-Paque or other density gradient medium for neutrophil isolation
- Dextran

- Hanks' Balanced Salt Solution (HBSS)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Chemoattractant (e.g., Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP))
- Boyden chamber apparatus with polycarbonate membranes (5  $\mu$ m pore size)
- Trypan blue solution
- Light microscope
- Hemocytometer
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Neutrophil Isolation:
  - Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
  - Perform hypotonic lysis to remove any remaining erythrocytes.
  - Wash the purified neutrophils with HBSS and resuspend in RPMI 1640 medium supplemented with 0.5% FBS.
  - Assess cell viability using the trypan blue exclusion method; viability should be >95%.
  - Adjust the cell concentration to  $1 \times 10^6$  cells/mL.
- Chemotaxis Assay:
  - Place the chemoattractant (e.g., 10 nM IL-8) in the lower wells of the Boyden chamber.

- In the upper wells, add the neutrophil suspension that has been pre-incubated for 30 minutes at 37°C with various concentrations of **Phyltetralin** or vehicle control (e.g., DMSO).
- Separate the upper and lower chambers with a 5 µm pore size polycarbonate membrane.
- Incubate the chamber at 37°C in a 5% CO<sub>2</sub> humidified atmosphere for 60-90 minutes.
- Cell Migration Analysis:
  - After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.
  - Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or Diff-Quik).
  - Count the number of migrated neutrophils in several high-power fields under a light microscope.
  - Calculate the percentage of inhibition of chemotaxis for each concentration of **Phyltetralin** compared to the vehicle control.

## Reactive Oxygen Species (ROS) Inhibition Assay

This protocol details the measurement of **Phyltetralin**'s ability to inhibit ROS production in neutrophils.

Objective: To quantify the inhibitory effect of **Phyltetralin** on ROS generation by phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophils.

Materials:

- **Phyltetralin**
- Isolated human neutrophils (as described in section 3.1)
- Phorbol 12-myristate 13-acetate (PMA)

- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
- Phosphate Buffered Saline (PBS)
- Black 96-well microplate
- Fluorometric microplate reader

#### Procedure:

- Cell Preparation:
  - Resuspend the isolated neutrophils in PBS at a concentration of  $1 \times 10^6$  cells/mL.
- DCFH-DA Loading:
  - Incubate the neutrophils with 10  $\mu$ M DCFH-DA for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
  - After incubation, wash the cells twice with PBS to remove excess DCFH-DA.
- ROS Inhibition Measurement:
  - Aliquot the DCFH-DA-loaded neutrophils into the wells of a black 96-well microplate.
  - Add various concentrations of **Phyltetralin** or vehicle control to the wells and incubate for 15 minutes at 37°C.
  - Induce ROS production by adding a final concentration of 100 nM PMA to each well (except for the negative control).
  - Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorometric microplate reader.
  - Monitor the fluorescence kinetically for 60 minutes or take an endpoint reading.

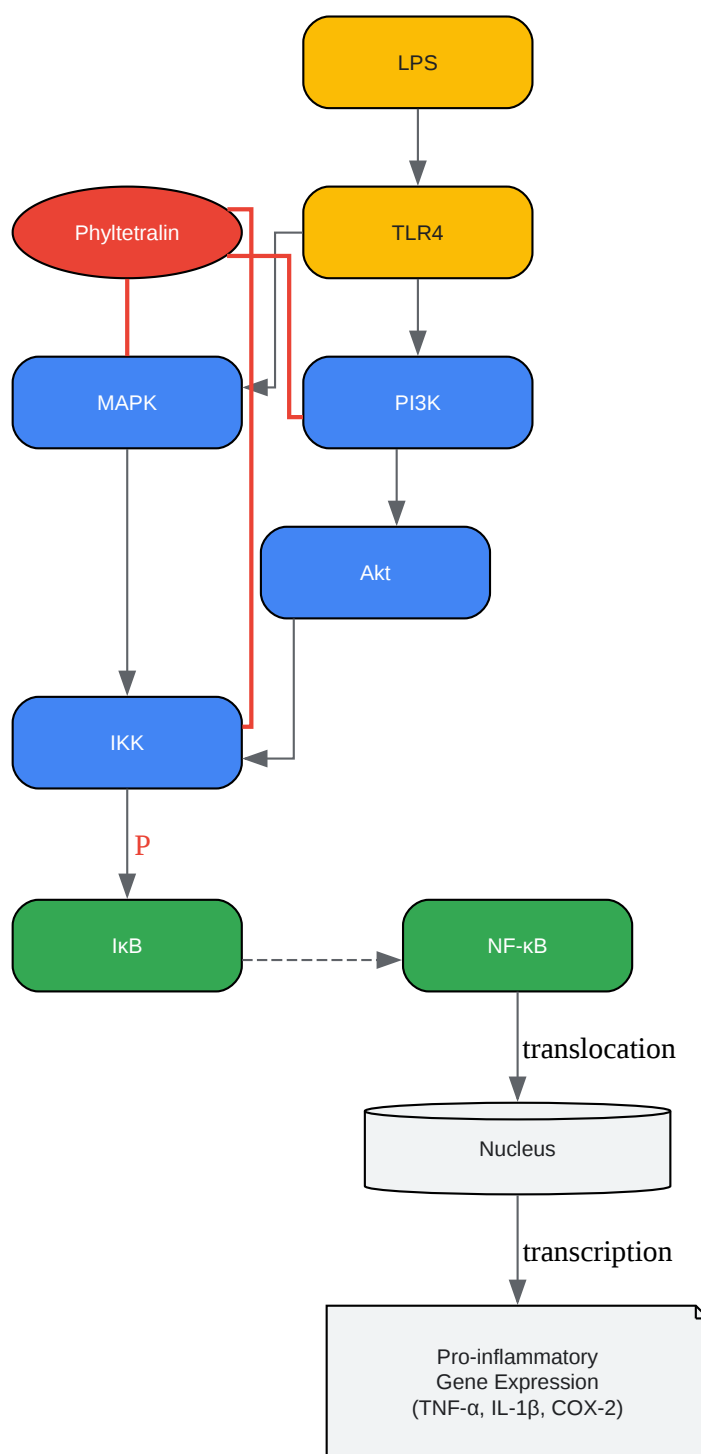
- Calculate the percentage of ROS inhibition for each concentration of **Phylltetralin** compared to the PMA-stimulated vehicle control.

## Signaling Pathway

The anti-inflammatory effects of several lignans from *Phyllanthus amarus*, which are structurally related to **Phylltetralin**, have been shown to be mediated through the downregulation of key inflammatory signaling pathways. It is highly probable that **Phylltetralin** exerts its effects through a similar mechanism, involving the inhibition of the NF- $\kappa$ B, MAPK, and PI3K-Akt signaling pathways.

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), Toll-like receptors (TLRs) on the surface of immune cells like macrophages are activated. This triggers a downstream cascade involving the activation of PI3K-Akt and MAPK pathways, which in turn leads to the activation of the transcription factor NF- $\kappa$ B. Activated NF- $\kappa$ B then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) and enzymes (e.g., COX-2) that mediate the inflammatory response.

**Phylltetralin** is hypothesized to inhibit one or more key steps in this cascade, thereby reducing the production of inflammatory mediators.



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Caption: Proposed anti-inflammatory signaling pathway of **Phylltetralin**.

## Conclusion

**Phyltetralin** is a promising natural compound with well-defined anti-inflammatory and immunosuppressive properties. The provided experimental protocols offer a framework for the consistent evaluation of these activities. The elucidation of its likely mechanism of action via the NF- $\kappa$ B, MAPK, and PI3K-Akt signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory disorders. This technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and application of **Phyltetralin** in drug discovery and development.

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- To cite this document: BenchChem. [Phyltetralin CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589431#phyltetralin-cas-number-and-molecular-weight]

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